(2-Phenoxybenzyl)hydrazine

Lipophilicity ADME Drug Design

(2-Phenoxybenzyl)hydrazine (CAS 1260835-56-0; molecular formula C₁₃H₁₄N₂O; MW 214.26 g/mol) is an aralkyl hydrazine derivative bearing a 2-phenoxy substituent on the benzyl ring. The compound is commercially available both as a free base (97% purity) and, more commonly for research procurement, as the crystalline hydrochloride salt (CAS 2682114-51-6; MW 250.73 g/mol; 97.0% purity).

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B12441418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenoxybenzyl)hydrazine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2CNN
InChIInChI=1S/C13H14N2O/c14-15-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12/h1-9,15H,10,14H2
InChIKeyCQIJZIKKNWZJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Phenoxybenzyl)hydrazine – Structural Identity, Physicochemical Profile, and Procurement Baseline


(2-Phenoxybenzyl)hydrazine (CAS 1260835-56-0; molecular formula C₁₃H₁₄N₂O; MW 214.26 g/mol) is an aralkyl hydrazine derivative bearing a 2-phenoxy substituent on the benzyl ring . The compound is commercially available both as a free base (97% purity) and, more commonly for research procurement, as the crystalline hydrochloride salt (CAS 2682114-51-6; MW 250.73 g/mol; 97.0% purity) . Its predicted octanol–water partition coefficient (LogP = 2.44) distinguishes it from simpler hydrazine congeners and underpins its utility in medicinal chemistry and agrochemical intermediate applications .

Why Generic Hydrazine Analogs Cannot Substitute for (2-Phenoxybenzyl)hydrazine in Structure-Dependent Applications


Hydrazine derivatives are not functionally interchangeable, particularly in applications where lipophilicity, regiospecific reactivity, and physical form determine experimental outcome. (2-Phenoxybenzyl)hydrazine carries a predicted LogP of 2.44, approximately 12- to 30-fold higher than unsubstituted phenylhydrazine (LogP 0.95–1.36) [1], altering membrane partitioning and pharmacokinetic behavior. Additionally, the ortho-phenoxybenzyl architecture introduces a unique steric and electronic environment at the hydrazine reactive center that is absent in meta- or para-regioisomers, as well as in simpler benzyl- or phenylhydrazine analogs . These physicochemical and structural differences translate into distinct reactivity profiles in cyclocondensation, hydrazone formation, and salt-form handling that generic substitution cannot recapitulate.

(2-Phenoxybenzyl)hydrazine – Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Predicted Lipophilicity (LogP) of (2-Phenoxybenzyl)hydrazine vs. Phenylhydrazine – Implications for Membrane Permeability and Compound Selection

The predicted octanol–water partition coefficient (LogP) for (2-Phenoxybenzyl)hydrazine is 2.4422 (ChemAxon/SwissADME prediction) . By contrast, the parent compound phenylhydrazine exhibits a predicted LogP of 0.95 (ALOGPS) to 1.36 (ChemAxon) [1]. This represents a difference of ΔLogP = 1.08–1.47 log units, corresponding to an estimated 12- to 30-fold increase in lipophilicity. Such a shift is large enough to alter membrane permeability, plasma protein binding, and apparent solubility in cell-based assays.

Lipophilicity ADME Drug Design

Physical Form and Storage: Solid Hydrochloride Salt of (2-Phenoxybenzyl)hydrazine vs. Liquid Free Base Benzylhydrazine – Practical Procurement and Handling Advantages

(2-Phenoxybenzyl)hydrazine hydrochloride is supplied as a crystalline solid with a certified purity of 97.0% and is stored at 2–8 °C under an inert atmosphere . In contrast, the simpler analog benzylhydrazine (CAS 555-96-4) is commercially available as a liquid free base that requires storage at −20 °C to maintain stability [1]. The solid-state form of the target compound supports accurate gravimetric dispensing and reduces the risk of oxidative degradation during repeated compound-library access.

Compound Management Solid-State Stability Weighing Accuracy

Regioisomeric Purity Specification and Predicted LogP: (2-Phenoxybenzyl)hydrazine Hydrochloride vs. (3-Phenoxybenzyl)hydrazine Free Base – Enabling Systematic SAR

Both the 2-phenoxy (ortho) and 3-phenoxy (meta) regioisomers are commercially characterized. (2-Phenoxybenzyl)hydrazine hydrochloride is available at 97.0% purity with a predicted LogP of 2.4422 , while (3-Phenoxybenzyl)hydrazine free base (CAS 85293-11-4) is offered at 98% purity with a predicted LogP of 2.4146 . Although the LogP difference between the two regioisomers is negligible (ΔLogP = 0.03), the ortho isomer places steric bulk adjacent to the hydrazine reactive center, which can alter cyclocondensation regioselectivity relative to the meta-substituted congener. The orthogonal availability of these regioisomers in different salt forms enables systematic structure-activity relationship (SAR) exploration.

Regioisomer Purity LogP SAR Studies

Ortho-Phenoxy Steric Effect on Cyclocondensation Reactivity: Class-Level Inference for Heterocycle Synthesis Using (2-Phenoxybenzyl)hydrazine

The ortho-phenoxy substituent in (2-Phenoxybenzyl)hydrazine is positioned to exert steric and potential hydrogen-bonding effects on the hydrazine nitrogen, which may influence the regiochemical outcome of cyclocondensation reactions with 1,3-dicarbonyl electrophiles or α,β-unsaturated carbonyls. While direct head-to-head yield data comparing ortho-, meta-, and para-phenoxybenzyl hydrazines are absent from the public literature, studies on the reduction and transformation of m-phenoxybenzaldehyde arylhydrazones confirm that the phenoxy substitution pattern affects hydrazone reactivity and stability [1]. By class-level extension, the ortho isomer is expected to display altered cyclization kinetics and product distributions compared to the meta and para isomers, potentially enabling access to regioisomerically enriched heterocyclic products.

Ortho-Directing Effect Heterocycle Synthesis Cyclocondensation

(2-Phenoxybenzyl)hydrazine – Evidence-Grounded Research and Industrial Application Scenarios


CNS-Focused Medicinal Chemistry: Building Block for Blood-Brain Barrier-Permeable Compound Libraries

With a predicted LogP of 2.44—approximately 12- to 30-fold higher than phenylhydrazine —(2-Phenoxybenzyl)hydrazine hydrochloride occupies a lipophilicity window compatible with moderate blood-brain barrier penetration. Medicinal chemistry teams targeting CNS indications (e.g., MAO inhibition, neuroprotection) can employ this compound as a hydrazine-containing building block for constructing focused libraries, where the solid hydrochloride form supports automated parallel synthesis workflows. The quantitative LogP advantage over unsubstituted phenylhydrazine informs compound selection when passive membrane permeability is a design requirement.

Agrochemical Intermediate: Precursor for Phenoxyphenylhydrazine-Derived Fungicides

Patent literature establishes phenoxyphenylhydrazine derivatives as a fungicidally active chemotype (US Patent 7,045,512 B2) [1]. (2-Phenoxybenzyl)hydrazine, bearing the core phenoxybenzyl–hydrazine pharmacophore, can serve as a late-stage diversification intermediate for agrochemical discovery programs. The ortho-substitution pattern may influence binding to fungal enzyme targets differently than the meta or para isomers, and the compound's commercial availability as a quality-controlled hydrochloride salt (97% purity) facilitates reproducible structure-activity studies in crop protection research.

Regiospecific Heterocycle Library Synthesis: Ortho-Directed Cyclocondensation for Indazole and Pyrazole Derivatives

Based on the class-level inference that ortho-phenoxy substitution sterically influences hydrazine nitrogen reactivity [2], (2-Phenoxybenzyl)hydrazine is a structurally distinct scaffold for synthesizing N-substituted indazoles, pyrazoles, and related nitrogen heterocycles via cyclocondensation with 1,3-dicarbonyl or α,β-unsaturated carbonyl partners. The ortho isomer complements the more widely available meta- and para-phenoxybenzyl hydrazine regioisomers, offering synthetic chemists a tool to probe regiospecificity in ring-closure reactions and potentially access product distributions different from those obtained with the 3- or 4-substituted isomers.

Chemical Biology Probe Development: Hydrazine Warhead with Engineered Lipophilicity for Cellular Target Engagement

The combination of a nucleophilic hydrazine functional group (suitable for hydrazone ligation or covalent target modification) and a lipophilic 2-phenoxybenzyl substituent (LogP 2.44 vs. LogP 0.95–1.36 for phenylhydrazine) positions (2-Phenoxybenzyl)hydrazine as a candidate for activity-based probe design. The quantifiable LogP advantage supports its preferential selection over simpler hydrazine warheads when cellular permeability is required, while the solid hydrochloride form ensures accurate molar-equivalent dispensing for bioconjugation stoichiometry.

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